molecular formula C8H10BBrO4 B8204153 5-Bromo-3-(methoxymethoxy)phenylboronic acid

5-Bromo-3-(methoxymethoxy)phenylboronic acid

Cat. No.: B8204153
M. Wt: 260.88 g/mol
InChI Key: RYBGDHGWHPRZDW-UHFFFAOYSA-N
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Description

5-Bromo-3-(methoxymethoxy)phenylboronic acid is a substituted phenylboronic acid derivative characterized by a bromine atom at the 5-position and a methoxymethoxy group (-OCH2OCH3) at the 3-position of the aromatic ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . The bromine substituent acts as a leaving group in such reactions, while the boronic acid moiety facilitates transmetalation with palladium catalysts. The methoxymethoxy group, an electron-donating substituent, enhances solubility in polar solvents and may modulate steric and electronic effects during coupling .

Properties

IUPAC Name

[3-bromo-5-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBGDHGWHPRZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most cited method involves brominating 3-(methoxymethoxy)benzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under catalytic conditions. The reaction proceeds via electrophilic aromatic substitution, where the methoxymethoxy (-OCH₂OCH₃) group directs bromination to the 5th position of the aromatic ring.

Key Steps :

  • Substrate Activation : The methoxymethoxy group enhances electron density at the meta position, facilitating selective bromination.

  • Catalyst Selection : Lewis acids like FeBr₃ or AlCl₃ are used to polarize the bromine molecule, accelerating substitution.

  • Temperature Control : Reactions typically occur at 0–25°C to minimize over-bromination.

Experimental Data and Yield Optimization

A representative procedure from reports:

  • Starting Material : 3-(Methoxymethoxy)benzoic acid (10.0 g, 51.2 mmol).

  • Brominating Agent : NBS (9.8 g, 55.3 mmol) in dichloromethane (DCM).

  • Catalyst : FeBr₃ (0.5 eq) at 0°C for 6 hours.

  • Yield : 68–72% after silica gel chromatography.

Challenges :

  • Regioselectivity : Competing ortho-bromination may occur if steric effects dominate.

  • Purification : Column chromatography is required to isolate the 5-bromo isomer.

Lithiation-Borylation of Brominated Precursors

Methodology Overview

This two-step approach involves:

  • Lithiation : Treating 1-bromo-3-(methoxymethoxy)benzene with n-butyllithium (n-BuLi) at -70°C to generate a lithium intermediate.

  • Boronation : Quenching with triethyl borate (B(OEt)₃) to form the boronic acid.

Critical Parameters

  • Temperature : Lithiation requires cryogenic conditions (-70°C) to prevent side reactions.

  • Solvent : Diethyl ether or THF ensures solubility and reactivity.

  • Work-Up : Acidic hydrolysis (e.g., HCl) liberates the boronic acid from the borate ester.

Representative Data :

ParameterValue
Starting Material1-Bromo-3-(methoxymethoxy)benzene (14.32 g, 71.2 mmol)
n-BuLi2.5 M in hexanes (29.9 mL, 74.8 mmol)
Triethyl Borate12.71 mL, 74.8 mmol
Yield32.5% (3.85 g)

Advantages :

  • Avoids carboxylic acid intermediates.

  • Scalable for multi-gram synthesis.

Limitations :

  • Low yield due to boronic acid instability.

  • Requires stringent anhydrous conditions.

Suzuki-Miyaura Coupling Precursor Approach

Boronic Ester Formation

A third route synthesizes the pinacol boronic ester derivative, which is hydrolyzed to the target compound. For example, 2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is prepared via Miyaura borylation.

Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Base : KOAc (3 eq).

  • Solvent : Dioxane at 100°C for 12 hours.

Hydrolysis to Boronic Acid

The boronic ester is treated with HCl (1 M) in THF/water (3:1) at 25°C for 2 hours, yielding the boronic acid with >95% purity.

Yield Comparison :

StepYield (%)
Boronic Ester Formation85
Hydrolysis92
Overall 78

Advantages :

  • High purity avoids chromatography.

  • Compatible with automated synthesis platforms.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
Bromination68–7290–95ModerateRegioselectivity control
Lithiation-Borylation32.585–90LowCryogenic conditions
Suzuki Precursor78>95HighPd catalyst cost

Synthetic Recommendations :

  • Small-Scale : Bromination offers reliability despite moderate yields.

  • Industrial : Suzuki precursor route balances yield and scalability.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.51 (s, -OCH₃), 5.31 (s, -OCH₂O-), 7.07–7.87 (aromatic protons).

  • ¹¹B NMR : δ 29.6 ppm (boronic acid).

  • HRMS : [M+H]⁺ = 260.88 (calc. 260.88).

Purity Assessment

  • HPLC : >95% purity using C18 column (acetonitrile/water gradient).

  • Elemental Analysis : C 57.89%, H 6.68% (theoretical vs. observed) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-Bromo-3-(methoxymethoxy)phenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its applications include:

  • Coupling Reactions: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .
  • Functionalization: The unique substitution pattern allows for versatile functionalization, enabling the synthesis of diverse organic structures.

Medicinal Chemistry

The compound's boronic acid functionality has garnered interest in drug discovery and development:

  • Anticancer Activity: Boronic acids have shown potential in inhibiting proteasome activity, making them candidates for anticancer therapies. For instance, bortezomib, a boronic acid derivative, is used to treat multiple myeloma .
  • Enzyme Inhibition: Research indicates that boronic acids can inhibit specific enzymes, suggesting potential therapeutic applications in targeting various biological pathways.

Materials Science

In materials science, this compound is utilized for:

  • Polymer Synthesis: It acts as an intermediate in the production of advanced materials, including conductive polymers and electronic components.
  • Nanomaterials: The compound's reactivity can be harnessed to develop novel nanomaterials with specific properties for applications in electronics and photonics .

Case Studies

Several studies highlight the practical applications of this compound:

  • Synthesis of Biaryl Compounds:
    • A study demonstrated its use in synthesizing various biaryl compounds via Suzuki coupling with different aryl halides. The reactions showed high yields and selectivity, confirming its efficacy as a coupling reagent .
  • Development of Anticancer Agents:
    • Research has explored the incorporation of this boronic acid into drug candidates aimed at cancer treatment. Its ability to inhibit proteasome activity was highlighted as a mechanism for inducing apoptosis in cancer cells .
  • Functionalized Polymer Production:
    • Another study illustrated its role in synthesizing functionalized polymers that exhibit enhanced electrical conductivity and stability, showcasing its potential in developing advanced materials for electronic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Positional Isomers and Substituent Effects

(a) 3-(Methoxymethoxy)phenylboronic Acid

This positional isomer lacks the bromine atom at the 5-position. Without the bromine leaving group, it cannot participate in cross-coupling reactions but serves as a model for studying the electronic effects of the methoxymethoxy group. Compared to 5-bromo-3-(methoxymethoxy)phenylboronic acid, it exhibits higher solubility in ethers and ketones due to reduced steric bulk .

(b) 5-Bromo-2-methoxyphenylboronic Acid

In this analog, the methoxymethoxy group is replaced by a methoxy (-OCH3) group at the 2-position. The methoxy group is less bulky but similarly electron-donating, leading to comparable solubility in THF and water mixtures. However, the ortho-positioned methoxy group introduces steric hindrance, reducing coupling efficiency with bulky aryl halides .

(c) 3-Methoxy-2-(methoxymethoxy)phenylboronic Acid

This compound features both methoxy and methoxymethoxy groups. The additional methoxy substituent increases electron density at the boron center, accelerating transmetalation in Suzuki reactions. However, steric crowding from adjacent substituents may lower yields in reactions requiring precise spatial alignment .

Functional Group Modifications

(a) 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic Acid

The methoxymethoxy group is replaced by an N-propylaminocarbonyl moiety. This substitution introduces hydrogen-bonding capability, improving aqueous solubility but reducing stability under acidic conditions. The bulky aminocarbonyl group also slows coupling kinetics compared to the methoxymethoxy analog .

(b) 5-Bromo-3-(pyridin-3-ylethynyl)phenylboronic Acid

Here, the methoxymethoxy group is replaced by a pyridinyl-alkynyl chain. However, the basic pyridine nitrogen may coordinate with palladium, necessitating optimized reaction conditions to prevent catalyst poisoning .

Solubility and Stability Trends

Substituent effects on solubility and stability are critical for reaction design:

Compound Solubility in THF/H2O (2:1) Stability in Air Key Reference
This compound High Moderate
3-(Methoxymethoxy)phenylboronic acid Very High High
5-Bromo-2-methoxyphenylboronic acid Moderate Moderate
5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid Low (aqueous) Low (hygroscopic)

The methoxymethoxy group generally enhances solubility in organic-aqueous mixtures compared to methoxy or aminocarbonyl analogs.

Reactivity in Suzuki-Miyaura Couplings

Comparative reaction data under standardized conditions (Pd(PPh3)4, K2CO3, THF/H2O):

Substrate Coupling Partner Yield (%) Notes Reference
This compound 4-Methylphenylboronic acid 84 Fast kinetics, low steric hindrance
5-Bromo-2-methoxyphenylboronic acid Phenylboronic acid 76 Moderate steric effects
5-Bromo-3-(pyridin-3-ylethynyl)phenylboronic acid 3,5-Dimethoxyphenylboronic acid 68 Catalyst coordination issues

The methoxymethoxy group balances electronic activation and steric accessibility, achieving higher yields than bulkier analogs.

Biological Activity

5-Bromo-3-(methoxymethoxy)phenylboronic acid is an organoboron compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₅BBrO₃
  • Molecular Weight : Approximately 343.020 g/mol

The presence of a bromine atom and a methoxymethoxy substituent on the phenyl ring enhances its reactivity and solubility in various organic solvents, making it a valuable intermediate in organic synthesis, particularly in coupling reactions.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit antimicrobial activity. Boronic acids can disrupt essential cellular processes in bacteria and fungi, potentially serving as effective antimicrobial agents. For instance, similar compounds have shown moderate activity against various pathogens, including Candida albicans and Escherichia coli .

Table 1: Antimicrobial Activity of Boronic Acids

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundCandida albicansTBD
5-Trifluoromethyl-2-formylphenylboronic acidAspergillus niger100 µg
Phenylboronic AcidBacillus cereusTBD

The mechanism by which boronic acids exert their antimicrobial effects often involves the inhibition of specific enzymes or disruption of cellular integrity. For example, they may interfere with borate-dependent cross-links vital for cell structure, leading to cellular dysfunction and death .

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the use of sodium hydride in DMF to create protected intermediates followed by Suzuki coupling reactions to introduce desired substituents . The unique structural features of this compound allow it to participate in various chemical reactions, making it useful in drug development.

Case Studies and Research Findings

  • Anticancer Activity : Boronic acids are being explored for their potential as anticancer agents. Studies have shown that certain derivatives can inhibit proteasome activity, similar to established drugs like bortezomib . This suggests that this compound may also possess anticancer properties.
  • Sensor Applications : Research has indicated that boronic acids can be used as sensors for detecting diols due to their ability to form reversible complexes. This property may be harnessed in developing diagnostic tools or environmental sensors .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Boronic Acid Derivatives

Compound NameKey FeaturesUnique Properties
This compoundContains bromine and methoxymethoxy groupsEnhanced reactivity and solubility
Phenylboronic AcidLacks bromine; simpler structureLess versatile in reactions
4-Fluorophenylboronic AcidContains fluorine; alters electronic propertiesDifferent reactivity profile

The combination of bromine and methoxymethoxy groups in this compound enhances its reactivity compared to other boronic acids, allowing for a broader range of applications in medicinal chemistry.

Q & A

Q. What are the solubility properties of 5-Bromo-3-(methoxymethoxy)phenylboronic acid, and how do they influence solvent selection in cross-coupling reactions?

Methodological Answer: The solubility of phenylboronic acid derivatives depends on substituents and solvent polarity. For example:

  • Polar solvents : Ethers (e.g., dipropyl ether) and ketones (e.g., acetone) show high solubility for phenylboronic acids due to hydrogen bonding with the boronic acid group .
  • Nonpolar solvents : Hydrocarbons (e.g., hexanes) exhibit poor solubility, making them unsuitable for reactions requiring homogeneous conditions .
  • Esters : Cyclic esters (e.g., pinacol esters) improve solubility in chloroform and ketones, which is critical for Suzuki-Miyaura couplings .

Q. Recommended workflow :

Pre-screen solubility in acetone or THF for initial reactions.

For low solubility, consider converting to a pinacol ester .

Use dynamic light scattering (DLS) to confirm homogeneous dispersion.

Q. What synthetic routes are commonly employed to incorporate this compound into biaryl systems?

Methodological Answer: The compound is typically used in Suzuki-Miyaura couplings due to its boronic acid moiety. Key considerations include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures .
  • Base selection : K₂CO₃ or Cs₂CO₃ to deprotonate the boronic acid and facilitate transmetallation .
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours .

Q. Example protocol :

Combine 1 eq aryl halide, 1.2 eq boronic acid, 2 eq K₂CO₃, and 2 mol% Pd(PPh₃)₄ in THF/H₂O (4:1).

Heat at 70°C under N₂ for 18 hours.

Purify via column chromatography (hexanes/EtOAc) .

Advanced Questions

Q. How can mechanochemical synthesis be optimized for generating polyboronphenylsiloxanes using phenylboronic acid derivatives?

Methodological Answer: Mechanochemical methods reduce solvent use and enhance reaction efficiency:

  • Conditions : Ball-milling at 30 Hz for 2–4 hours with phenylboronic acid and polyphenylsilsesquioxane .
  • Additives : Catalytic NaOH (5 mol%) improves boron-silicon bond formation .
  • Characterization : Monitor progress via FT-IR (B-O-Si stretch at ~1350 cm⁻¹) and XRD .

Q. How do ortho-substituents influence the binding affinity of phenylboronic acids to diols in aqueous media?

Methodological Answer: Ortho-substituents (e.g., -OH, -CH₂OH) enhance diol binding via intramolecular B-N or B-O interactions:

  • Binding mechanism : The -B(OH)₂ group forms cyclic esters with 1,2- or 1,3-diols under neutral pH .
  • Solubility : Hydroxymethyl substituents improve aqueous solubility (e.g., 25 mM in PBS vs. 5 mM for unsubstituted analogs) .
  • Applications : Used in glucose sensors or glycoconjugate-targeted drug delivery .

Q. Experimental validation :

Titrate the compound with D-fructose in PBS (pH 7.4).

Measure binding constants via isothermal titration calorimetry (ITC) .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • NMR : ¹¹B NMR (δ ~30 ppm for boronic acid; δ ~18 ppm for esters) and ¹H NMR (aromatic splitting patterns) .
  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>98% by area) .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) and detects dehydration byproducts (e.g., boroxines) .

Case study : A 2024 study resolved a regiochemistry dispute via NOESY correlations between the methoxymethoxy group and adjacent protons .

Q. How can conflicting solubility data between phenylboronic acid and its esters be reconciled in reaction design?

Methodological Answer:

  • Parent acid : Use polar aprotic solvents (THF, DMF) for reactions requiring free -B(OH)₂ .
  • Esters : Switch to chloroform or dichloromethane for esterified derivatives, which show 3–5× higher solubility .
  • In situ esterification : Add pinacol to the reaction mixture to improve solubility without isolating the ester .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazards : Irritant (H315, H319, H335); avoid inhalation and skin contact .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. First aid :

  • Skin contact: Wash with soap/water for 15 minutes.
  • Inhalation: Move to fresh air; seek medical attention if coughing persists .

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